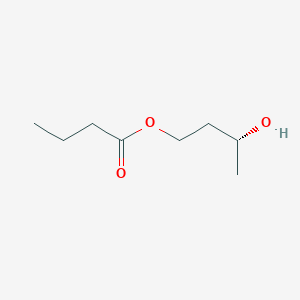

(R)-3-Hydroxybutylbutyrate

Description

Significance of Chiral Butyrate (B1204436) Derivatives in Chemical Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. acs.org Many biological molecules, including amino acids and sugars, are chiral, and biological systems often exhibit a high degree of stereospecificity, meaning they interact differently with different enantiomers (mirror-image isomers) of a chiral compound. acs.org

Butyrate, a short-chain fatty acid, and its derivatives are of interest for their roles in cellular metabolism and signaling. nih.gov The introduction of a hydroxyl group and the resulting chirality, as seen in (R)-3-Hydroxybutyl butyrate, adds a layer of complexity and potential for specific biological interactions. The significance of chiral butyrate derivatives lies in their potential to act as probes for studying biological pathways, as precursors for the synthesis of complex chiral molecules, and as potential therapeutic agents themselves. nih.govresearchgate.net The specific stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological effect. wikipedia.org

Historical Context of Stereoselective Hydroxybutyrate Research

The study of hydroxybutyrates has historical roots in the investigation of metabolism and anesthesia. γ-Hydroxybutyrate (GHB), an analog of the neurotransmitter GABA, was synthesized in 1874 and later investigated for its hypnotic properties in the 1960s. nih.govhenryford.com Research into the therapeutic potential of GHB and its derivatives for conditions like narcolepsy began in the late 1970s. nih.govhenryford.com

The focus on stereoselectivity in hydroxybutyrate research intensified with the growing understanding of the importance of chirality in drug action and biological processes. researchgate.net Early research in stereoselective synthesis often focused on creating specific enantiomers of chiral building blocks for the synthesis of more complex molecules, such as antibiotics. capes.gov.brresearcher.life For instance, ethyl (S)-3-hydroxybutyrate has been utilized as a starting material for the stereocontrolled synthesis of key intermediates for thienamycin, a carbapenem (B1253116) antibiotic. capes.gov.br

The development of stereoselective analytical techniques, such as chiral chromatography (including HPLC, GC, and SFC), has been crucial for the advancement of this field, allowing for the separation and quantification of individual enantiomers. wikipedia.orgmdpi.comjiangnan.edu.cn These methods are essential for verifying the enantiomeric purity of synthesized compounds and for studying the stereoselective metabolism and pharmacology of chiral drugs. wikipedia.orgmdpi.com

Current Research Trajectories and Emerging Paradigms

Current research on (R)-3-Hydroxybutyl butyrate and related compounds is multifaceted, with several key areas of investigation:

Biocatalysis and Green Synthesis: There is a strong emphasis on developing enzymatic and microbial methods for the synthesis of enantiomerically pure (R)-3-Hydroxybutyl butyrate. mdpi.com These biocatalytic approaches are often more selective and environmentally friendly than traditional chemical synthesis. mdpi.com Recent studies have explored the use of lipases for the kinetic resolution of racemic mixtures and the transesterification to produce (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com

Metabolic Engineering: Researchers are exploring the use of genetically engineered microorganisms to produce (R)-3-hydroxybutyrate and its esters from renewable feedstocks. asm.org This involves modifying metabolic pathways in bacteria to channel carbon flux towards the desired product. asm.org

Ketone Body Research: (R)-3-Hydroxybutyrate is a ketone body, a class of molecules produced by the liver during periods of low glucose availability, such as fasting or a ketogenic diet. nih.govnih.gov Research is actively investigating the role of ketone bodies and their esters, like (R)-3-Hydroxybutyl butyrate, as alternative energy sources for the brain and muscles. mdpi.comnih.gov This has potential implications for enhancing physical and cognitive performance. google.com

Signaling and Epigenetics: Beyond its role as an energy metabolite, (R)-3-hydroxybutyrate is now recognized as a signaling molecule. nih.gov It can act as an inhibitor of histone deacetylases (HDACs), which play a role in regulating gene expression. wikipedia.org This epigenetic modification mechanism is an emerging paradigm in understanding the broader biological effects of hydroxybutyrates. nih.gov

Table 1: Key Research Areas for (R)-3-Hydroxybutyl butyrate

| Research Area | Focus | Key Methodologies |

| Biocatalysis | Enzymatic synthesis for high enantiopurity. | Lipase-catalyzed reactions, kinetic resolution, transesterification. mdpi.com |

| Metabolic Engineering | Production in genetically modified organisms. | Metabolic pathway modification in bacteria. asm.org |

| Ketone Body Metabolism | Role as an alternative energy source. | Metabolic studies, performance testing. mdpi.comgoogle.com |

| Cellular Signaling | Function as a signaling molecule and epigenetic modulator. | HDAC inhibition assays, gene expression analysis. nih.govwikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

[(3R)-3-hydroxybutyl] butanoate |

InChI |

InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YSZQEASOSAOOHZ-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC(=O)OCC[C@@H](C)O |

Canonical SMILES |

CCCC(=O)OCCC(C)O |

Origin of Product |

United States |

Metabolic Pathways and Biochemical Transformations of R 3 Hydroxybutylbutyrate and Analogues

Enzymology of (R)-3-Hydroxybutyrate Metabolism

The catabolism of (R)-3-hydroxybutyrate [(R)-3-HB] is a crucial process for various organisms that utilize it as a carbon and energy source. This process is heavily reliant on the activity of specific enzymes and is tightly regulated at the genetic level.

Genetic and Transcriptional Regulation of Enzymatic Expression (e.g., RpoN and PA2005 in Pseudomonas aeruginosa)

The expression of the bdhA gene in Pseudomonas aeruginosa is not constitutive but is instead induced by the presence of its substrate, (R)-3-HB. nih.govnih.gov This regulation is a sophisticated process involving the alternative sigma factor RpoN (σ54) and an enhancer-binding protein, PA2005. nih.govnih.gov

The bdhA gene (also known as PA2003) is part of a bicistronic operon, starting with the PA2004 gene. nih.gov This operon is preceded by a promoter that is recognized by RpoN. nih.gov For transcription to be initiated by an RpoN-dependent promoter, the action of an enhancer-binding protein (EBP) is required. In the case of the PA2004-bdhA operon, this EBP is PA2005. nih.gov

Studies have shown that the expression of a PA2004-lacZ reporter fusion is specifically induced by (R)-3-HB. nih.gov This induction is dependent on the presence of both RpoN and PA2005. nih.gov Mutants lacking either PA2005 or having an altered RpoN promoter site show no induction of the operon in the presence of (R)-3-HB. nih.gov Consequently, PA2005 has been proposed to be a key regulator of (R)-3-HB catabolism and has been named HbcR ( (R)-3-hydroxybutyrate catabolism regulator). nih.gov This regulatory mechanism ensures that the enzymes required for (R)-3-HB utilization are only produced when the substrate is available, preventing wasteful protein synthesis. nih.gov

Table 2: Regulatory Elements of bdhA Expression in P. aeruginosa

| Regulatory Element | Gene/Protein | Function | Inducer |

|---|---|---|---|

| Alternative Sigma Factor | RpoN (σ54) | Recognizes the promoter of the PA2004-bdhA operon. | - |

| Enhancer-Binding Protein | PA2005 (HbcR) | Activates transcription in response to (R)-3-HB. | (R)-3-Hydroxybutyrate |

Biosynthetic Routes to Chiral Hydroxybutyrates

The synthesis of chiral hydroxybutyrates, particularly (R)-3-hydroxybutyrate, is a fundamental process in many microorganisms, serving as a building block for energy storage polymers.

Acetyl-CoA Conversion Pathways in Prokaryotic and Eukaryotic Systems

The primary biosynthetic pathway to (R)-3-hydroxybutyryl-CoA starts from the central metabolic intermediate, acetyl-CoA. nih.govmdpi.com This pathway typically involves a sequence of three enzymatic reactions:

β-ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govwikipedia.org

Acetoacetyl-CoA reductase (PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, a reaction that is typically NADPH-dependent. nih.govwikipedia.org

(R)-3-hydroxybutyryl-CoA can then be utilized for various metabolic purposes.

This pathway is not only prevalent in prokaryotes for the synthesis of storage polymers but has also been engineered in organisms like Escherichia coli for the production of (R)-3-hydroxybutyric acid. oup.com In eukaryotes, while the synthesis of ketone bodies like 3-hydroxybutyrate (B1226725) occurs in the liver from acetyl-CoA, the direct biosynthetic pathway for chiral hydroxybutyrates as seen in bacteria is not a primary metabolic route. nih.gov

Relationship to Polyhydroxybutyrate (B1163853) (PHB) Metabolism as a Monomer Precursor

(R)-3-hydroxybutyrate is intrinsically linked to the metabolism of polyhydroxybutyrate (PHB), a biodegradable polyester (B1180765) accumulated by many bacteria as a carbon and energy storage material under nutrient-limiting conditions. mdpi.comwikipedia.orgmdpi.com The monomeric unit of PHB is (R)-3-hydroxybutyrate. nih.gov

The biosynthesis of PHB proceeds from (R)-3-hydroxybutyryl-CoA, which is polymerized by the enzyme PHB synthase (PhaC) . wikipedia.orgoup.com Conversely, when carbon sources are scarce, intracellular PHB depolymerases can break down the polymer, releasing (R)-3-hydroxybutyrate monomers that can then be metabolized to provide energy for the cell. oup.commdpi.com Therefore, (R)-3-hydroxybutyrate serves as both the precursor for PHB synthesis and the product of its degradation, highlighting its central role in this important microbial storage pathway.

Intracellular and Extracellular Transport Mechanisms of Chiral Butyrates

The movement of chiral butyrates across cellular membranes is a critical step for both the uptake of these compounds from the environment and their potential secretion. While this area is still under active investigation, some key transport systems have been identified.

In Pseudomonas aeruginosa, the PA2004 gene, which is co-transcribed with bdhA, encodes a putative transporter. nih.gov Given its homology to the H+/gluconate symporter family, it is speculated that PA2004 may function as a transporter for (R)-3-HB, facilitating its uptake into the cell. nih.gov The fact that a transposon insertion in PA2004 impairs growth on (R)-3-HB supports its role in the assimilation of this compound. nih.gov

In the Gram-positive bacterium Bacillus subtilis, a specific membrane transporter for 3-hydroxybutyrate has been identified and named HbuT (encoded by the gene formerly known as yxjC). nih.govoup.comoup.com This transporter is a member of the gluconate transporter (GntT) family. nih.govoup.com A null mutation in hbuT significantly reduces the uptake of 3-hydroxybutyrate, particularly during the early stages of sporulation, suggesting its importance in nutrient acquisition under specific physiological conditions. nih.govoup.comoup.com The expression of hbuT is controlled by the sigma factor SigE and is subject to glucose repression. nih.govoup.comoup.com

In mammalian systems, the transport of ketone bodies, including 3-hydroxybutyrate, is mediated by a family of proton-linked monocarboxylate transporters (MCTs). wikipedia.orgnih.gov Several MCT isoforms, such as MCT1 and MCT2, are known to facilitate the transport of 3-hydroxybutyrate across the blood-brain barrier. nih.gov While these transporters are not specific to the chirality of the butyrate (B1204436), they represent a well-characterized mechanism for the transport of small monocarboxylic acids.

Table 3: Identified and Putative Transporters of 3-Hydroxybutyrate

| Transporter | Gene | Organism | Proposed Mechanism/Family | Notes |

|---|---|---|---|---|

| PA2004 | PA2004 | Pseudomonas aeruginosa | Putative H+/gluconate symporter | Co-transcribed with bdhA; expression induced by (R)-3-HB. nih.gov |

| HbuT | hbuT (yxjC) | Bacillus subtilis | Gluconate transporter (GntT) family | Important for 3-HB uptake during early sporulation. nih.govoup.comoup.com |

| Monocarboxylate Transporters (e.g., MCT1, MCT2) | SLC16A family | Mammals | Proton-linked monocarboxylate transport | Transport of ketone bodies including 3-hydroxybutyrate. wikipedia.orgnih.gov |

Advanced Analytical Techniques for R 3 Hydroxybutylbutyrate Characterization and Quantification

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry that separates mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For (R)-3-hydroxybutylbutyrate, several chromatographic techniques are employed to isolate it from complex biological or synthetic mixtures and to determine its concentration and enantiomeric purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile form suitable for GC analysis. This process involves a chemical reaction to modify the analyte's functional groups, thereby increasing its vapor pressure.

A common derivatization strategy is the conversion of the hydroxyl and carboxyl groups to more volatile esters. For instance, 3-hydroxybutyric acid can be converted to its methyl ester derivative for GC analysis. researchgate.net This allows for the separation and quantification of the compound in various samples. The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible conversion without introducing analytical artifacts. Simple and rapid gas-chromatographic methods have been described for determining 3-hydroxybutyrate (B1226725) in plasma and whole blood, with analytical recoveries ranging from 94.4% to 101.8%. nih.gov

| Parameter | Value/Condition |

| Analyte | 3-Hydroxybutyric acid methyl ester |

| Column | Astec® CHIRALDEX™ B-DP |

| Dimensions | 30 m x 0.25 mm I.D., 0.12 μm |

| Oven Temperature | 80 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium |

| Pressure | 30 psi |

This table presents typical parameters for the GC analysis of 3-hydroxybutyric acid methyl ester enantiomers. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. For compounds that are not sufficiently volatile for GC or are thermally labile, HPLC is an ideal alternative. This compound can be quantified directly using HPLC coupled with an ultraviolet-visible (UV-Vis) detector, although it may require derivatization to enhance its UV absorbance for improved sensitivity.

Methods have been developed for the direct determination of related compounds like β-hydroxy-β-methylbutyrate (HMB) in liquid nutritional products using HPLC-UV. researchgate.net These methods demonstrate good linearity, precision, and accuracy, with spike recoveries often ranging from 98.1% to 102.4%. researchgate.netresearchgate.net The selection of an appropriate column, mobile phase composition, and detection wavelength is crucial for achieving optimal separation and quantification.

| Parameter | Value/Condition |

| Analyte | β-hydroxy-β-methylbutyrate (HMB) |

| Detection Method | Diode Array Detector |

| Linearity (r²) | > 0.9999 |

| Precision (Day-to-day RSD) | < 1.5% |

| Accuracy (Spike Recoveries) | 92.3%–101% |

| Quantitation Limit | 2.0 g/100 g |

This table summarizes the validation parameters for an HPLC-UV method for a related hydroxy acid, demonstrating the capabilities of the technique. researchgate.netscilit.com

The biological activity of many chiral compounds is highly dependent on their stereochemistry. Therefore, the ability to separate and quantify the individual enantiomers of 3-hydroxybutylbutyrate is of paramount importance. Chiral chromatography is a specialized form of HPLC or GC that utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation.

For the analysis of ethyl 3-hydroxybutyrate, a Chiralcel OD-H chiral column has been successfully employed with a mobile phase consisting of n-hexane and isopropyl alcohol. mat-test.com This method allows for the baseline separation of the enantiomers within a short analysis time, achieving a resolution of 4.25. mat-test.com Similarly, chiral GC columns, such as the Astec® CHIRALDEX™ B-DP, can be used to separate the enantiomers of 3-hydroxybutyric acid methyl ester. sigmaaldrich.com The determination of enantiomeric excess (ee) is a critical quality control parameter in the synthesis of enantiomerically pure this compound.

| Parameter | Value/Condition |

| Analyte | Ethyl 3-hydroxybutyrate enantiomers |

| Column | Chiralcel OD-H |

| Column Dimensions | 4.6 mm × 250 mm, 5 μm |

| Mobile Phase | n-hexane and isopropyl alcohol (100+5) |

| Flow Rate | 1.0 mL·min⁻¹ |

| Column Temperature | 25 ℃ |

| Analysis Time | < 11 min |

| Resolution | 4.25 |

This table outlines the conditions for the chiral HPLC separation of ethyl 3-hydroxybutyrate enantiomers. mat-test.com

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool for the identification and quantification of compounds, even at trace levels. When coupled with chromatographic separation techniques (hyphenated techniques), such as GC-MS and LC-MS, it provides a comprehensive analytical platform for complex samples.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with GC, derivatization is essential for the analysis of this compound to increase its volatility. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which aids in its unambiguous identification.

Various derivatization reagents can be employed, and the choice depends on the specific requirements of the analysis. For instance, in the analysis of short-chain fatty acids and their hydroxylated derivatives, chemical derivatization with reagents like N-methylbenzylamine can significantly enhance sensitivity. nih.govbohrium.com This approach has been shown to increase sensitivity by 323-1280 folds compared to the analysis of free acids. nih.govbohrium.com

| Parameter | Value/Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization Reagent | N-methylbenzylamine-d₀/d₃ |

| Benefit of Derivatization | Enhanced sensitivity (323-1280 fold increase) |

| Application | Analysis of short-chain fatty acids and their hydroxylated derivatives in biological samples |

This table highlights a derivatization strategy for enhancing the sensitivity of GC-MS analysis for hydroxylated short-chain fatty acids. nih.govbohrium.com

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are highly sensitive and selective techniques for the analysis of non-volatile compounds in complex matrices. These methods are particularly well-suited for the direct analysis of this compound and its metabolites in biological fluids like plasma and saliva. nih.govnih.gov

LC-MS/MS methods have been developed and validated for the quantification of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites, including beta-hydroxybutyrate and 1,3-butanediol (B41344), in human plasma. nih.gov These methods often utilize a C18 column for separation and can achieve high levels of accuracy and precision, with intra- and inter-run precision (%CV) typically below 15%. nih.gov For the analysis of polar analytes, hydrophilic interaction liquid chromatography (HILIC) can be employed. nih.govnih.gov The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

A highly sensitive LC-MS/MS method for the quantification of 3-hydroxybutyrate in saliva involves derivatization to 2-pyridylmethyl esters, with detection limits of less than 1 pg on-column. nih.govbevital.no This level of sensitivity is crucial for analyzing samples with low analyte concentrations.

| Parameter | Value/Condition |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites |

| Matrix | Human Plasma, Saliva |

| Separation Column | C18 or HILIC |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Derivatization (for saliva) | 2-pyridylmethyl (2PM) esters |

| Detection Limit (derivatized saliva) | < 1 pg on-column |

This table summarizes key aspects of LC-MS/MS methods for the analysis of this compound and related compounds. nih.govnih.govnih.govbevital.no

Optimization of Ionization Modes and Fragmentation Patterns for Enhanced Sensitivity

The sensitive and selective quantification of this compound in complex matrices is often achieved using mass spectrometry (MS), particularly in tandem with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). The optimization of ionization modes and the study of fragmentation patterns are critical for developing robust analytical methods.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar, thermally labile compounds such as this compound and its oligomers. nih.gov In ESI-MS, method optimization involves the careful selection of ionization polarity (positive or negative mode) and instrument parameters to maximize the signal of the ion of interest. For hydroxy acids, negative ion mode is often preferred, leading to the formation of a prominent deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) is utilized to enhance selectivity and sensitivity by monitoring specific fragmentation pathways. nih.gov This involves selecting the precursor ion (e.g., the [M-H]⁻ ion of this compound) and inducing its fragmentation through collision-induced dissociation (CID) with an inert gas. The resulting product ions are characteristic of the molecule's structure. The optimization process for a multiple reaction monitoring (MRM) experiment involves systematically varying the collision energy and CID gas pressure to find the optimal conditions that maximize the signal for a specific precursor-to-product ion transition. nih.gov This ensures that the instrument is detecting the analyte with the highest possible efficiency, minimizing background noise and improving the limits of detection and quantification. nih.govnih.gov

The fragmentation of the this compound precursor ion typically involves cleavage at chemically logical sites, such as the ester linkage or bonds adjacent to the hydroxyl group. libretexts.orgchemguide.co.ukwikipedia.org The identification of unique and intense product ions is essential for building a selective MS/MS method.

| Parameter | Description | Optimized Value Example | Reference |

|---|---|---|---|

| Ionization Mode | Chemical Ionization (CI) or Electrospray Ionization (ESI) | Negative Ion Mode | nih.gov |

| Precursor Ion (Q1) | The m/z of the parent ion selected for fragmentation. For HMB, this is 117.3. | m/z 117.3 | nih.gov |

| Product Ion (Q3) | The m/z of the characteristic fragment ion monitored for quantification. For HMB, a key fragment is 59.3. | m/z 59.3 | nih.gov |

| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. | 14 eV | nih.gov |

| CID Gas Pressure | The pressure of the inert collision gas (e.g., Argon) in the collision cell. | 1.0 mTorr | nih.gov |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.comscilit.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule. core.ac.uk

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal, governed by J-coupling, reveals the number of neighboring protons. mestrelab.com For this compound, the spectrum would characteristically show signals for the methyl protons of the butyrate (B1204436) group, the methylene (B1212753) protons adjacent to the carbonyl and the hydroxyl groups, and the methine proton attached to the hydroxyl-bearing carbon.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its functional group and bonding environment. The spectrum for this compound would display distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the various aliphatic carbons.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. core.ac.uk A COSY spectrum reveals proton-proton couplings within the molecule, while HSQC correlates directly bonded carbon and proton atoms. HMBC is used to identify longer-range correlations between carbons and protons (typically over two or three bonds), which is crucial for piecing together the complete molecular structure. hyphadiscovery.com The identity of poly[(R)-3-hydroxybutanoate] has been confirmed using ¹H-NMR spectroscopy. nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃-CH(OH) | ~1.2 | Doublet (d) | ~22.5 |

| -CH(OH)-CH₂- | ~4.1 | Multiplet (m) | ~64.5 |

| -CH(OH)-CH₂-COO- | ~2.4 | Doublet (d) | ~42.8 |

| -COO-CH₂- | ~4.0 | Triplet (t) | ~60.1 |

| -CH₂-CH₂-CH₃ | ~1.6 | Sextet | ~19.1 |

| -CH₂-CH₃ | ~0.9 | Triplet (t) | ~13.6 |

| C=O | - | - | ~172.5 |

While this compound does not possess a strong chromophore for direct quantification by UV-Vis spectroscopy, indirect spectrophotometric methods, often involving enzymatic reactions, provide a reliable means for its quantification. nih.govnih.gov These assays are based on the principle of coupling the reaction of interest to a subsequent reaction that produces a change in absorbance at a specific wavelength.

A common method for quantifying (R)-3-hydroxybutyrate (R-3-HB) involves an enzymatic assay using the enzyme 3-hydroxybutyrate dehydrogenase (HBDH). nih.gov In this reaction, HBDH catalyzes the oxidation of R-3-HB to acetoacetate. This oxidation is coupled with the stoichiometric reduction of β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) to NADH. nih.gov The production of NADH can be monitored directly by measuring the increase in absorbance at 340 nm.

To enhance sensitivity and shift the measurement into the visible spectrum, the NADH produced can be further coupled to a colorimetric reaction. nih.gov For instance, NADH can reduce a tetrazolium salt, such as p-iodonitrotetrazolium violet (INT), in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). This reaction produces a stable, colored formazan (B1609692) product that strongly absorbs light in the visible range (e.g., 500-505 nm). nih.gov The intensity of the color produced is directly proportional to the amount of NADH generated, which in turn is proportional to the initial concentration of this compound. By using a standard curve prepared with known concentrations of the analyte, the concentration in an unknown sample can be accurately determined. nih.gov

| Component | Function | Reference |

|---|---|---|

| (R)-3-Hydroxybutyrate (Analyte) | Substrate for the HBDH enzyme. | nih.gov |

| 3-hydroxybutyrate dehydrogenase (HBDH) | Enzyme that catalyzes the oxidation of the analyte. | nih.gov |

| NAD⁺ (β-Nicotinamide adenine dinucleotide) | Coenzyme that is reduced to NADH during the oxidation of the analyte. | nih.gov |

| Phenazine methosulfate (PMS) | Intermediate electron carrier that transfers electrons from NADH to INT. | nih.gov |

| p-Iodonitrotetrazolium violet (INT) | Tetrazolium salt that is reduced to a colored formazan product. | nih.gov |

| Tris-HCl Buffer | Maintains the optimal pH for the enzymatic reaction (e.g., pH 8.5). | nih.gov |

| Spectrophotometer | Instrument used to measure the absorbance of the colored formazan at ~500 nm. | nih.gov |

Applications of R 3 Hydroxybutylbutyrate in Chemical Biology and Biotechnology

Chiral Building Blocks and Precursors in Stereoselective Organic Synthesis

(R)-3-hydroxybutyrate and its esters, such as (R)-3-hydroxybutylbutyrate, are valuable chiral building blocks in stereoselective organic synthesis. nih.gov The presence of both a hydroxyl and a carboxyl functional group, along with a defined stereocenter, makes it a versatile starting material for the synthesis of complex, enantiomerically pure molecules. nih.gov This is particularly crucial in the pharmaceutical industry, where the chirality of a drug molecule often dictates its efficacy and safety. nih.gov

The ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can be synthesized enzymatically through the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol, utilizing the selectivity of enzymes like Candida antarctica lipase (B570770) B (CAL-B). mdpi.com This enzymatic approach highlights the importance of biocatalysis in producing high-purity chiral compounds. mdpi.com The resulting ester serves as a precursor in various synthetic pathways. For instance, derivatives of (R)-3-hydroxybutyrate are used to synthesize valuable pharmaceutical products, including certain antibiotics and statins. nih.gov

| Target Molecule Class | Specific Example(s) | Precursor Derived from (R)-3-Hydroxybutyrate | Reference(s) |

| Antibiotics | Carbapenems, Macrolides | (R)-3-hydroxyalkanoates | nih.gov |

| Cholesterol-lowering Drugs | Statins | Chiral 3-hydroxy-γ-butyrolactone | nih.gov |

| Ergogenic Compounds | Ketone Body Esters | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | mdpi.comresearchgate.net |

Role in Biodegradable Polymer Production (e.g., PHB and Copolyesters)

(R)-3-hydroxybutyrate is the fundamental monomeric unit of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester (B1180765) produced by numerous bacteria as a carbon and energy storage material. nih.govwalshmedicalmedia.comnih.gov PHB is a promising green alternative to petroleum-derived plastics due to its comparable material properties to polypropylene (B1209903) and its ability to degrade in both aerobic and anaerobic environments without producing toxic byproducts. walshmedicalmedia.comnih.gov

The synthesis of PHB in bacteria involves a three-step enzymatic pathway starting from acetyl-CoA, which is converted to (R)-3-hydroxybutyryl-CoA and then polymerized by PHB synthase. mdpi.com While this compound itself is not directly polymerized, its constituent monomer, (R)-3-hydroxybutyrate, is the key building block. nih.gov

Furthermore, (R)-3-hydroxybutyrate is incorporated into various copolyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.govnih.gov The inclusion of 3-hydroxyvalerate (B1259860) monomers, which can be promoted by supplementing bacterial cultures with precursors like propionic acid, alters the physical properties of the resulting polymer. nih.gov Generally, increasing the 3-hydroxyvalerate content in PHBV leads to reduced crystallinity, lower melting temperature, and increased flexibility and toughness, making it more suitable for a wider range of applications. mdpi.comnih.govnih.gov The development of block copolymers, such as those combining PHB with poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLA), further expands the material properties, influencing surface morphology and enzymatic degradation rates. mdpi.com

| Polymer/Copolymer | Monomer(s) | Key Properties | Reference(s) |

| Poly(3-hydroxybutyrate) (PHB) | (R)-3-hydroxybutyrate | Biodegradable, biocompatible, high crystallinity, brittle | nih.govwalshmedicalmedia.comresearchgate.net |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | (R)-3-hydroxybutyrate, (R)-3-hydroxyvalerate | Reduced crystallinity, increased toughness and flexibility compared to PHB | mdpi.comnih.govnih.gov |

| Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)) | (R)-3-hydroxybutyrate, 4-hydroxybutyrate | Decreased melting point with increased 4HB content | mdpi.comacs.org |

| PHB-b-PCL / PHB-b-PLA | (R)-3-hydroxybutyrate, ε-caprolactone / l-lactide | Enhanced thermal stability, unique surface morphologies, altered degradation rates | mdpi.com |

Exploitation in Enzyme Engineering and Directed Evolution for Novel Biocatalysts

The synthesis of enantiomerically pure this compound is heavily reliant on highly selective enzymes. mdpi.com Enzymes such as lipases and esterases are central to the biocatalytic production of this chiral ester. mdpi.comresearchgate.net Candida antarctica lipase B (CAL-B), for example, is exceptionally effective in the kinetic resolution and transesterification reactions needed to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from racemic precursors. mdpi.com

The demand for more efficient and robust biocatalysts has driven research in enzyme engineering and directed evolution. nih.gov Directed evolution involves creating libraries of enzyme variants through mutagenesis and screening for those with improved properties, such as enhanced activity, stability, or altered substrate specificity and stereoselectivity. nih.govtaylorfrancis.com For instance, rational mutagenesis of residues within an enzyme's active site can reshape the substrate-binding pocket, sometimes leading to a complete switch in the stereochemical outcome of a reaction. frontiersin.org While specific directed evolution studies focusing exclusively on the synthesis of this compound are not extensively detailed in the provided context, the principles are widely applied to lipases and esterases to improve their utility in organic synthesis. nih.govtaylorfrancis.com By engineering these enzymes, it is possible to optimize the production of chiral esters, increase yields, and expand the range of acceptable substrates, thereby creating novel biocatalysts for industrial applications. frontiersin.orgnih.gov

Integration into Synthetic Biological Pathways for Novel Product Generation

Synthetic biology and metabolic engineering have enabled the production of (R)-3-hydroxybutyrate and its derivatives in engineered microorganisms like Escherichia coli and cyanobacteria. nih.govnih.gov By constructing synthetic metabolic pathways, scientists can channel central metabolites, such as acetyl-CoA derived from glucose or even CO2, towards the synthesis of target molecules. nih.govnih.govresearchgate.net

For the production of (R)-3-hydroxybutyrate, a common strategy involves introducing a heterologous pathway consisting of three key enzymes: a β-ketothiolase, an acetoacetyl-CoA reductase, and a thioesterase. nih.gov Researchers have successfully engineered E. coli strains to produce high titers of enantiopure (R)-3HB by profiling different enzyme homologs and optimizing cofactor availability. nih.gov For example, using the NADPH-dependent reductase PhaB leads to the (R)-enantiomer, while the NADH-dependent Hbd produces the (S)-enantiomer, allowing for stereochemical control. nih.gov

More advanced strategies involve engineering cyanobacteria, such as Synechocystis sp. PCC 6803, for the photosynthetic production of (R)-3-hydroxybutyrate directly from CO2. nih.gov This approach offers a highly sustainable route to this valuable chemical precursor. nih.gov By inactivating competing pathways, such as PHB synthesis, the flux towards the secreted monomer can be significantly increased. nih.gov These engineered microbial platforms serve as factories for producing the building blocks needed for specialty chemicals and polymers, including the precursors for this compound. mdpi.com

| Engineered Organism | Precursor(s) | Key Genes/Enzymes Introduced | Product | Reference(s) |

| Escherichia coli | Glucose | Thiolase (e.g., PhaA), (R)-3HB-CoA dehydrogenase (PhaB), Thioesterase (e.g., TesB) | (R)-3-hydroxybutyrate | nih.gov |

| Saccharomyces cerevisiae | Glucose | PHB synthase, reductase, β-ketothiolase (from C. necator) | Poly[(R)-3-hydroxybutyrate] | nih.gov |

| Synechocystis sp. PCC 6803 | CO2, Sunlight | Thiolase, Acetoacetyl-CoA reductase, Thioesterase | (R)-3-hydroxybutyrate | nih.gov |

| Yarrowia lipolytica | Fatty Acids | LiuC, AibA, AibB (from M. xanthus), TesB (from E. coli) | β-hydroxy-β-methylbutyrate (HMB) | google.com |

Applications in Biomaterial and Specialty Chemical Development

The polymers derived from (R)-3-hydroxybutyrate, particularly PHB and its copolymers like PHBV, are central to the development of advanced biomaterials. nih.gov Their biocompatibility and biodegradability make them highly suitable for biomedical applications. nih.gov These materials have been extensively investigated for use in bone tissue engineering, where they can be fabricated into porous scaffolds that support cell attachment and proliferation. nih.govnih.gov Composites of PHB with bioactive materials like hydroxyapatite (B223615) or bioglass have shown good osteoinductivity and promote bone regeneration in vivo. nih.gov Other biomedical uses include cardiovascular patches, sutures, and systems for controlled drug delivery. nih.govmdpi.com

Beyond bulk polymers, this compound itself is considered a specialty chemical, primarily investigated as a precursor to ketone bodies for nutritional and therapeutic applications. google.comnih.gov Upon ingestion, it is hydrolyzed into (R)-3-hydroxybutyrate and (R)-1,3-butanediol, both of which are metabolized to elevate blood ketone levels. nih.gov This application leverages the specific chemical structure of the ester to deliver ketone precursors in a palatable and efficient manner. google.com The development of industrial-scale processes to produce high-purity (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, for instance from poly-(R)-3-hydroxybutyrate derived from corn starch, underscores its importance as a high-value specialty chemical. google.com

Theoretical and Computational Studies of R 3 Hydroxybutylbutyrate and Its Biotransformations

Molecular Modeling and Simulation of Enzyme-Substrate Interactions

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between enzymes and their substrates. These methods provide a three-dimensional perspective on how (R)-3-Hydroxybutylbutyrate or its precursors bind to the active sites of relevant enzymes, revealing the key molecular determinants of substrate specificity and catalytic activity.

Docking studies, for instance, predict the preferred orientation of a substrate when it binds to an enzyme, forming a stable complex. This is followed by molecular dynamics (MD) simulations, which provide a dynamic view of the enzyme-substrate complex, showing how the molecules move and interact over time. These simulations can reveal conformational changes in the enzyme or substrate that are crucial for the catalytic process. nih.govmdpi.com

For enzymes involved in the metabolism of this compound, such as (R)-3-hydroxybutyrate dehydrogenase, modeling studies can identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the substrate. st-andrews.ac.uk This information is vital for understanding the basis of enzyme stereoselectivity, i.e., why an enzyme preferentially acts on the (R)-enantiomer.

The insights gained from these simulations can guide site-directed mutagenesis studies, where specific amino acid residues are altered to improve enzyme properties like substrate affinity, catalytic efficiency, or even to alter substrate specificity.

Table 1: Key Intermolecular Interactions in Enzyme-Substrate Complexes

| Type of Interaction | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | Crucial for the precise orientation of the substrate within the active site. | Tyr523, Gln281, Tyr520, Lys511, His353 mdpi.com |

| Hydrophobic Interactions | Stabilize the substrate in the active site, particularly non-polar regions. | Ilea1118, Val1360, Val1119, Trp1057 mdpi.com |

| Electrostatic Interactions | Important for the binding of charged or polar substrates. | Involve charged amino acid residues like Asp, Glu, Lys, Arg. |

| Cation-Dipole Interaction | Interaction with a metal cofactor, often essential for catalysis. | Zn2+ mdpi.com |

In Silico Pathway Analysis for Metabolic Engineering and Optimization

In silico pathway analysis involves the use of computational tools to model and analyze metabolic networks. This is a cornerstone of metabolic engineering, which aims to optimize the production of desired compounds like this compound in microorganisms. biorxiv.org

Synthetic metabolic pathways can be designed and evaluated computationally before they are implemented in a living organism. nih.gov This involves identifying suitable enzymes from different organisms and combining them to create a novel pathway. For the production of this compound, this typically starts from acetyl-CoA, a central metabolite in many organisms. nih.govnih.gov

Computational models can predict the flux of metabolites through different pathways, helping to identify potential bottlenecks that may limit product yield. biorxiv.org For example, the expression levels of different enzymes in a pathway can be modulated in silico to predict the optimal expression profile for maximizing the production of this compound. nih.gov

Furthermore, these analyses can help in the selection of host organisms. For instance, comparing the metabolic networks of different strains of Escherichia coli can reveal which one is better suited for the production of a specific stereoisomer of 3-hydroxybutyrate (B1226725). nih.govnih.gov The analysis can also identify competing pathways that divert precursors away from the desired product, which can then be targeted for downregulation or knockout.

Table 2: Key Enzymes in the Engineered Biosynthesis of (R)-3-Hydroxybutyrate

| Enzyme | Function | Gene Source Example |

|---|---|---|

| Thiolase | Condensation of two acetyl-CoA molecules to acetoacetyl-CoA. | E. coli (atoB) biorxiv.org |

| Acetoacetyl-CoA reductase | Reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. | R. eutropha (phaB) biorxiv.orgacs.org |

| Thioesterase | Hydrolysis of (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyrate. | E. coli (endogenous) biorxiv.org |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a highly detailed understanding of chemical reactions at the electronic level. researchgate.net These methods are used to study the reaction mechanisms of enzymes involved in the biotransformation of this compound, including the formation and breaking of chemical bonds.

A key application of these calculations is the determination of the transition state structures and energies for enzymatic reactions. The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction rate. By calculating the energy barrier for a reaction, researchers can understand how an enzyme is able to accelerate that reaction.

For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to study the hydride transfer step in the reduction of acetoacetate to (R)-3-hydroxybutyrate catalyzed by (R)-3-hydroxybutyrate dehydrogenase. st-andrews.ac.uk In this hybrid method, the chemically active part of the system (the substrate and the key amino acid residues in the active site) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

These calculations can reveal subtle details about the reaction mechanism, such as the degree of synchronicity of bond-forming and bond-breaking events and the role of specific amino acid residues in stabilizing the transition state. st-andrews.ac.uk This knowledge is invaluable for the rational design of more efficient enzyme variants.

Table 3: Calculated Kinetic Isotope Effects for Hydride Transfer in (R)-3-hydroxybutyrate Dehydrogenase

| Enzyme Orthologue | Temperature | Intrinsic Primary Deuterium KIE | Implication for Transition State |

|---|---|---|---|

| Cold-adapted | 5 °C | 4.2 | Late transition state |

| Warm-adapted | 5 °C | 3.9 | Late transition state |

| Cold-adapted | -5 °C | 5.7 | Nearly symmetric transition state |

| Warm-adapted | -5 °C | 3.1 | More asymmetric transition state |

Data from st-andrews.ac.uk

Computational Structural Biology of Enzymes Involved in Chiral Butyrate (B1204436) Metabolism

Computational structural biology focuses on the three-dimensional structures of biomolecules, including the enzymes responsible for the synthesis and modification of chiral butyrates. nih.gov Understanding the structure of these enzymes is fundamental to understanding their function and for engineering them for biotechnological applications. nih.govfao.org

When an experimental structure of an enzyme is not available, homology modeling can be used to build a theoretical model based on the known structure of a related protein. This model can then be used for molecular modeling and simulation studies as described above.

Computational methods can also be used to analyze the structural features that are responsible for the stereoselectivity of an enzyme. By comparing the structures of enzymes that produce the (R)- and (S)-enantiomers of 3-hydroxybutyrate, researchers can identify the key residues that determine the stereochemical outcome of the reaction.

Furthermore, computational tools can be used to predict the effects of mutations on the structure and stability of an enzyme. This is particularly useful in protein engineering, where the goal is to create enzymes with improved properties, such as enhanced stability at high temperatures or in the presence of organic solvents, which are often desirable for industrial processes.

Q & A

Q. What analytical methods are recommended for determining the purity of (R)-3-Hydroxybutylbutyrate in research settings?

Gas chromatography/mass spectrometry (GC/MS) is the primary method for quantifying this compound purity, with specifications requiring ≥97.5% ester content and limits for impurities like ethyl R-3-hydroxybutyrate (<0.5%) and R-1,3-butanediol (<2.0%) . Batch consistency is validated using three consecutive production lots, with total chromatographic purity approaching 100% after correcting for derivatization reagent artifacts .

Q. How is the stability of this compound evaluated under varying experimental conditions?

Stability studies assess degradation kinetics at controlled temperatures and pH levels. For example, accelerated stability testing at 4°C across pH 3, 7, and 10 monitors ester integrity over time, with chromatographic profiles used to identify decomposition products . Such data inform storage protocols and experimental timelines.

Q. What microbiological standards ensure the safety of this compound in human trials?

Microbiological specifications require <5 CFU/mg for Escherichia coli and <10 CFU/mg for molds/yeasts, validated across five production batches . These standards align with EU novel food regulations, ensuring the compound is free from pathogenic contaminants in preclinical and clinical studies.

Q. How are residual solvents like ethanol controlled in this compound synthesis?

Residual ethanol is quantified using GC/MS, with limits enforced through post-synthesis purification steps (e.g., vacuum distillation). Elemental analysis further verifies solvent removal, ensuring compliance with toxicity thresholds .

Advanced Research Questions

Q. What strategies resolve discrepancies in GC/MS purity measurements of this compound?

Variability in GC/MS results arises from derivatization artifacts and column degradation. Researchers subtract reagent-related peaks from chromatograms and use internal standards (e.g., deuterated analogs) to improve accuracy. Multi-laboratory validation and inter-batch comparisons further mitigate measurement inconsistencies .

Q. How can enantiomeric purity be optimized in this compound synthesis without protection/deprotection steps?

A two-step enzymatic synthesis route using (R)-3-hydroxybutyrate dehydrogenase avoids traditional protection/deprotection, achieving ≥95% enantiomeric purity and ≥70% yield. This method leverages stereoselective catalysis and solvent-free conditions, reducing racemization risks .

Q. What methodologies track the metabolic fate of this compound in vivo?

Isotopic labeling (e.g., ¹³C or ²H) enables tracing via mass spectrometry or NMR. Studies in animal models measure ketone body conversion rates, tissue-specific uptake, and urinary excretion. Toxicological assessments also quantify metabolites like acetoacetate and β-hydroxybutyrate to map metabolic pathways .

Q. How do pH and temperature affect the hydrolysis kinetics of this compound in physiological systems?

Hydrolysis is pH-dependent, with faster degradation under alkaline conditions. Researchers use simulated gastric fluid (pH 3) and intestinal fluid (pH 7–10) to model oral bioavailability. Kinetic parameters (e.g., half-life) are derived via high-performance liquid chromatography (HPLC) to optimize dosing regimens .

Data Contradiction & Validation

Q. How should researchers address batch-to-batch variability in impurity profiles of this compound?

Statistical process control (SPC) charts monitor impurities like R-1,3-butanediol across batches. Outlier batches are analyzed for synthesis deviations (e.g., incomplete esterification), and orthogonal methods (e.g., FT-IR) validate GC/MS findings to distinguish true impurities from analytical artifacts .

Q. What experimental designs mitigate confounding factors in this compound pharmacokinetic studies?

Cross-over trials with placebo controls and standardized diets reduce inter-subject variability. Dual-isotope labeling (e.g., ¹³C and ²H) differentiates endogenous vs. exogenous ketone metabolism, while population pharmacokinetic models account for genetic or metabolic heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.